molecular formula C19H21ClFN5O2S B275981 ({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B275981
M. Wt: 437.9 g/mol
InChI Key: NSUWHKALDMQFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with a molecular formula of C21H26ClFN2O3S. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl group, a methoxybenzyl group, and a tetrazolylsulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of ({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves several steps. One common synthetic route includes the following steps:

    Formation of the chloro-fluorobenzyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile to form the intermediate.

    Methoxybenzylation: The intermediate is then reacted with 3-methoxybenzyl alcohol in the presence of a base to form the methoxybenzyl derivative.

    Tetrazolylsulfanyl addition: The final step involves the reaction of the methoxybenzyl derivative with 1-methyl-1H-tetrazole-5-thiol under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmaceuticals: It is investigated for its potential use in the development of new drugs, particularly for targeting specific molecular pathways.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: It is explored for its potential use in industrial processes, such as the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of ({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of specific signaling pathways or activation of certain cellular processes.

Comparison with Similar Compounds

({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be compared with other similar compounds, such as:

    N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine: This compound has a similar structure but contains a morpholin-4-yl group instead of a tetrazolylsulfanyl group.

    N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4H-1,2,4-triazol-4-yl)amine: This compound contains a triazolyl group instead of a tetrazolylsulfanyl group.

Properties

Molecular Formula

C19H21ClFN5O2S

Molecular Weight

437.9 g/mol

IUPAC Name

N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C19H21ClFN5O2S/c1-26-19(23-24-25-26)29-9-8-22-11-13-6-7-17(18(10-13)27-2)28-12-14-15(20)4-3-5-16(14)21/h3-7,10,22H,8-9,11-12H2,1-2H3

InChI Key

NSUWHKALDMQFHS-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC

Origin of Product

United States

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